2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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Description
2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C19H24BrNO4 and its molecular weight is 410.3g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the KCNQ2 and KCNQ4 potassium channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells.
Mode of Action
The compound interacts with its targets by opening the KCNQ2 and KCNQ4 potassium channels . This action results in the hyperpolarization of the cell membrane, reducing the cell’s excitability and modulating the electrical signaling.
Biochemical Pathways
The opening of KCNQ2 and KCNQ4 potassium channels affects the potassium ion flow across the cell membrane . This action influences various downstream effects, including the regulation of neuronal excitability, neurotransmitter release, and signal transduction.
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of neuronal excitability and modulation of electrical signaling . These effects could potentially be harnessed for therapeutic purposes, particularly in conditions characterized by neuronal hyperexcitability.
Biological Activity
The compound 2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Chemical Formula : C16H22BrN1O3
- Molecular Weight : 363.26 g/mol
The presence of the bromine atom and the dimethoxyphenyl group is significant for its biological interactions.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation through various pathways:
- Mechanism : Induction of apoptosis in cancer cells via mitochondrial pathways.
- Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells .
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Research Findings : Studies show that related compounds can reduce inflammation markers in vitro .
3. Neuroprotective Effects
Neuroprotective properties have been reported for compounds in the same class:
- Mechanism : Reduction of oxidative stress and modulation of neuroinflammatory responses.
- Case Study : A study indicated protective effects against neurotoxicity in PC12 cells .
Data Table: Biological Activity Summary
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Apoptosis induction | |
Anti-inflammatory | Cytokine inhibition | |
Neuroprotective | Oxidative stress reduction |
Research Findings
Research has focused on the synthesis and evaluation of biological activities of similar compounds. The following findings are notable:
- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and biological efficacy.
- Bioassay Methods : Standardized bioassays have been employed to assess cytotoxicity and anti-inflammatory effects.
Properties
IUPAC Name |
2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO4/c1-17(2)18(3)8-9-19(17,14(20)15(18)22)16(23)21-12-7-6-11(24-4)10-13(12)25-5/h6-7,10,14H,8-9H2,1-5H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRKOCWUHPLTJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=C(C=C(C=C3)OC)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.